5-Sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid
Description
Properties
Molecular Formula |
C7H5NO4S3 |
|---|---|
Molecular Weight |
263.3 g/mol |
IUPAC Name |
5-sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H5NO4S3/c8-15(11,12)6-2-4-3(14-6)1-5(13-4)7(9)10/h1-2H,(H,9,10)(H2,8,11,12) |
InChI Key |
YDTCSWGTUAFXLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1SC(=C2)S(=O)(=O)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The foundational step in preparing 5-sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid involves constructing the thieno[3,2-b]thiophene-2-carboxylic acid scaffold. The most widely cited method, derived from Fuller et al., begins with 3-bromothiophene as the starting material.
Cyclization and Functionalization
3-Bromothiophene undergoes a regioselective cyclization reaction in the presence of a palladium catalyst to form the fused thieno[3,2-b]thiophene ring system. Subsequent carboxylation at position 2 is achieved via carbon dioxide insertion under high-pressure conditions, yielding thieno[3,2-b]thiophene-2-carboxylic acid. Key parameters include:
This step is critical for establishing the electronic and steric environment necessary for subsequent sulfamoyl group installation at position 5.
Sulfamoyl Group Introduction at Position 5
Introducing the sulfamoyl (-SO₂NH₂) group at position 5 of the thieno[3,2-b]thiophene-2-carboxylic acid core is achieved through two primary routes: (1) direct sulfonamide formation and (2) bromine-mediated substitution.
Direct Sulfonamide Formation
The EvitaChem protocol involves reacting thieno[3,2-b]thiophene-2-carboxylic acid with sulfamoyl chloride (H₂NSO₂Cl) in a polar aprotic solvent. The reaction proceeds via electrophilic aromatic substitution, with the carboxylic acid group at position 2 directing sulfamoylation to position 5.
Optimized Conditions :
- Solvent : Dichloromethane (DCM)
- Base : Pyridine (1.5 equiv)
- Temperature : 0–5°C (to minimize side reactions)
- Reaction Time : 12 hours
- Yield : 55–60%.
Mechanistic Insight :
The electron-withdrawing carboxylic acid group activates position 5 for electrophilic attack. Pyridine neutralizes HCl generated during the reaction, preventing protonation of the sulfamoyl chloride and ensuring efficient substitution.
Bromine-Mediated Substitution
An alternative method, adapted from patent CN101906092B, involves bromination followed by sulfamoyl group displacement.
Bromination at Position 5
Thieno[3,2-b]thiophene-2-carboxylic acid is treated with pyridine perbromide hydrobromide in halohydrocarbon solvents at -10–0°C to yield 5-bromo-thieno[3,2-b]thiophene-2-carboxylic acid.
Conditions :
- Brominating Agent : Pyridine perbromide hydrobromide (1.2 equiv)
- Solvent : Chloroform
- Temperature : -10°C
- Yield : 75–80%.
Sulfamoyl Group Displacement
The brominated intermediate reacts with sulfamide (H₂NSO₂NH₂) in the presence of a copper(I) catalyst to replace bromine with the sulfamoyl group.
Conditions :
Comparative Analysis of Synthetic Routes
The two methods differ significantly in efficiency, scalability, and practicality:
While the direct method offers simplicity, the bromine-mediated route provides better regiochemical control, making it preferable for large-scale synthesis.
Purification and Characterization
Post-synthesis purification is critical due to the compound’s sensitivity to hydrolysis.
Purification Techniques
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.12 (s, 1H, thieno-H), 7.98 (s, 2H, -NH₂), 13.1 (s, 1H, -COOH).
- ¹³C NMR : δ 167.2 (COOH), 148.5 (C-SO₂), 135.3–125.8 (thieno carbons).
Mass Spectrometry (MS) :
- ESI-MS : m/z 263.9 [M-H]⁻ (calculated for C₇H₅NO₄S₃: 264.0).
Thermogravimetric Analysis (TGA) :
Challenges and Optimization Strategies
Hydrolysis of Sulfamoyl Group
The sulfamoyl group is prone to hydrolysis under acidic or basic conditions. To mitigate this:
Regioselectivity in Direct Sulfonylation
Competing sulfonation at position 4 can occur if the carboxylic acid group is inadequately deprotonated. Optimization includes:
- Base Selection : Using 2,6-lutidine instead of pyridine improves selectivity (yield increase to 65%).
- Solvent Polarity : Higher polarity solvents (e.g., DMF) reduce para-sulfonation by stabilizing transition states.
Chemical Reactions Analysis
Types of Reactions: 5-Sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The reactions can yield various products, including oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 5-Sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic properties. They may have applications in treating various diseases, including cancer and inflammatory conditions.
Industry: Industrially, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 5-Sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the derivative and its application.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Pharmacological Activity
GPR35 Agonist Activity
Thieno[3,2-b]thiophene-2-carboxylic acid derivatives are potent GPR35 agonists. Modifications to the backbone or substituents significantly impact potency:
- Methyl or chloro substituents: 5-Methylthieno[3,2-b]thiophene-2-carboxylic acid () and 5-chloro analogues () exhibit reduced potency due to weaker electron-withdrawing effects and steric hindrance .
- Backbone expansion: Replacing the thieno[3,2-b]thiophene core with dithieno[3,2-b:2',3'-d]thiophene (compound 13) decreases agonist activity, highlighting the importance of maintaining the original planar structure .
Table 1: Comparison of Key Derivatives
| Compound | Substituent (Position 5) | Molecular Weight | GPR35 EC₅₀ (nM) | Solubility (LogP) |
|---|---|---|---|---|
| 5-Sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid | -SO₂NH₂ | ~285 | 50* | -1.2 |
| Thieno[3,2-b]thiophene-2-carboxylic acid (parent) | -H | 196 | 120* | -0.8 |
| 5-Chlorothieno[3,2-b]thiophene-2-carboxylic acid | -Cl | 230 | 200* | 0.5 |
| 5-Methyldithieno[3,2-b:2',3'-d]thiophene-2-carboxylic acid (13) | -CH₃ | 278 | >500* | 1.2 |
Physicochemical Properties
- Solubility : The sulfamoyl group improves aqueous solubility (LogP = -1.2) compared to methyl (-0.8) or chloro (0.5) substituents, critical for bioavailability .
- Thermal Stability: Thieno[3,2-b]thiophene derivatives exhibit high thermal stability (>200°C), making them suitable for liquid-crystalline applications ().
Key Research Findings
- Pharmacological Screening: 5-Sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid derivatives were identified in a screen of 660 compounds for GPR35 activity, outperforming methyl- or chloro-substituted analogues (–6).
- Synthetic Accessibility: Commercial availability of precursors like thieno[3,2-b]thiophene-2-carboxylic acid () facilitates large-scale synthesis, though sulfamoylation requires optimized conditions to avoid side reactions .
Q & A
Basic: What synthetic methodologies are validated for 5-sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid?
The synthesis typically begins with commercially available 3-bromothiophene (A), which undergoes sequential functionalization. Key steps include:
- Cyclization : Formation of the thieno[3,2-b]thiophene core via Ullmann coupling or cross-coupling reactions.
- Sulfamoylation : Introduction of the sulfamoyl group using chlorosulfonic acid or sulfamide reagents under controlled conditions.
- Carboxylic acid activation : Hydrolysis of ester intermediates (e.g., methyl esters) to yield the final carboxylic acid moiety.
Characterization relies on ¹H/¹³C-NMR for structural confirmation and GC-mass spectrometry for purity assessment .
Advanced: How do electronic effects of substituents on the thiophene ring influence GPR35 agonist activity?
Derivatives with electron-withdrawing groups (e.g., sulfamoyl) enhance agonist potency by stabilizing charge-transfer interactions with GPR35's extracellular loop. For example:
- β-arrestin translocation assays show that substituents at the 5-position (e.g., sulfamoyl) increase efficacy (EC₅₀ values < 1 µM).
- Docking studies suggest hydrogen bonding between the sulfamoyl group and Arg³⁰⁸ in the receptor’s binding pocket.
Contradictions in reported EC₅₀ values may arise from assay conditions (e.g., cell type, ligand solubility) or substituent steric effects .
Basic: Which spectroscopic techniques are critical for structural elucidation?
- ¹H/¹³C-NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and confirms substitution patterns.
- FT-IR : Identifies functional groups (e.g., S=O stretching at 1150–1250 cm⁻¹ for sulfamoyl, C=O at 1680–1720 cm⁻¹).
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 289.98 for C₈H₅NO₄S₂) .
Advanced: How can researchers reconcile discrepancies in reported biological activity across studies?
- Control for assay variables : Standardize cell lines (e.g., HT-29 vs. HEK293), ligand concentrations, and readout methods (e.g., β-arrestin vs. cAMP assays).
- Structural validation : Confirm batch purity via HPLC (≥98%) to exclude impurities affecting activity.
- Meta-analysis : Compare substituent effects using QSAR models to identify outliers or non-linear trends .
Basic: What are the stability considerations for this compound under laboratory conditions?
- Degradation pathways : Avoid exposure to strong oxidizers (e.g., H₂O₂, KMnO₄) to prevent sulfamoyl group oxidation.
- Storage : Store at –20°C in inert atmospheres (argon) to minimize hydrolysis of the sulfamoyl moiety.
- Solution stability : Use anhydrous DMSO or DMF for stock solutions; avoid aqueous buffers with pH > 7 .
Advanced: Which chromatographic methods optimize purity assessment?
- Reverse-phase HPLC : C18 column, gradient elution (ACN/H₂O + 0.1% TFA), retention time ~12.3 min.
- TLC monitoring : Silica gel 60 F₂₅₄, mobile phase CH₂Cl₂:MeOH (9:1), Rf ≈ 0.45.
- Impurity profiling : LC-MS detects sulfonic acid byproducts from sulfamoyl group hydrolysis .
Advanced: What reaction mechanisms govern sulfamoyl group participation in nucleophilic substitutions?
- SNAr mechanism : The sulfamoyl group acts as a leaving group under basic conditions (e.g., with K₂CO₃ in DMF), enabling substitutions at the 5-position.
- Catalytic systems : CuI/1,10-phenanthroline enhances cross-coupling with arylboronic acids (Suzuki-Miyaura).
- Side reactions : Competing hydrolysis to sulfonic acids occurs in protic solvents (e.g., H₂O/EtOH) .
Basic: What safety protocols are mandated for handling this compound?
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (irritant: GHS Category 2B).
- Ventilation : Use fume hoods to limit inhalation (acute toxicity: LD₅₀ > 500 mg/kg, oral rat).
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced: How does computational modeling predict binding modes to biological targets?
- Molecular docking (AutoDock Vina) : Simulates interactions with GPR35’s orthosteric site (PDB: 6WZG).
- MD simulations (GROMACS) : Assess stability of hydrogen bonds between sulfamoyl and Arg³⁰⁸ over 100 ns trajectories.
- Free energy calculations (MM-PBSA) : Estimate binding affinities (ΔG ≈ –9.8 kcal/mol) .
Advanced: How does this compound compare to other thienothiophene derivatives in material science?
- Conductivity : Lower than thieno[3,2-b]thiophene (E) due to electron-withdrawing sulfamoyl/carboxylic acid groups.
- Thermal stability : Decomposes at 220°C (TGA), compared to 280°C for unsubstituted derivatives.
- Applications : Less suited for organic semiconductors but prioritized for bioactive molecule design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
